Ethyl 1-(benzo[d]oxazol-2-yl)piperidine-3-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H18N2O3 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
ethyl 1-(1,3-benzoxazol-2-yl)piperidine-3-carboxylate |
InChI |
InChI=1S/C15H18N2O3/c1-2-19-14(18)11-6-5-9-17(10-11)15-16-12-7-3-4-8-13(12)20-15/h3-4,7-8,11H,2,5-6,9-10H2,1H3 |
InChI Key |
SPFSAAYYUQRMBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminophenol with Piperidine Derivatives
The cyclization of 2-aminophenol with piperidine-3-carboxylate intermediates is a widely reported method. For example, J-STAGE documents a cyclocondensation reaction between ethyl 4-oxopiperidine-3-carboxylate derivatives and urea in ethanol using piperidine as a base . This approach forms the benzoxazole ring through intramolecular dehydration. In one protocol, 2-(chloromethyl)benzoxazole reacts with ethyl 3,3-bis((benzo[d]oxazol-2-yl)methylthio)-2-cyanoacrylate under basic conditions, achieving cyclization at 70°C with 61.4% yield .
ACS Publications further elaborates on benzoxazole formation using N-chlorothiosuccinimide (NCTS) and BF₃·Et₂O in 1,4-dioxane. Heating 2-aminophenol with NCTS at reflux for 24–30 hours generates benzo[d]oxazol-2-amine, which can subsequently couple with piperidine esters . This method emphasizes the role of Lewis acids in accelerating ring closure, with yields exceeding 85% for analogous structures.
Palladium-catalyzed cross-coupling reactions enable the introduction of benzoxazole groups to piperidine scaffolds. A patent describes the synthesis of tert-butyl-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)piperidine-1-carboxylate, where a brominated piperidine undergoes Suzuki coupling with benzoxazole boronic acids . While this example focuses on imidazoles, analogous conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) apply to benzoxazole derivatives. Post-coupling saponification and esterification yield the target compound, with isolated yields of 70–80% .
Alternatively, nucleophilic aromatic substitution (SNAr) replaces halogen atoms in piperidine esters with benzoxazole thiols. For instance, ethyl 4-fluoropiperidine-3-carboxylate reacts with 2-mercaptobenzoxazole in DMF at 120°C, facilitated by K₂CO₃. This method achieves 65–72% yields but requires careful control of stoichiometry to avoid di-substitution .
Multi-Component Reactions (MCRs)
One-pot MCRs streamline synthesis by combining piperidine precursors, benzoxazole-forming agents, and ester components. A study in RSC Advances details a three-component reaction between 3-formylchromones, benzylamines, and ethyl 4,4,4-trifluoro-3-oxobutanoate . Although developed for pyridine derivatives, adapting this protocol with 2-aminophenol instead of benzylamine generates benzoxazole-piperidine hybrids. Refluxing in acetonitrile with DIPEA for 2 hours affords the target compound in 63% yield .
Another MCR approach employs in situ Schotten-Baumann conditions. Piperidine-3-carboxylic acid is converted to its acid chloride using oxalyl chloride, then reacted with 2-hydroxyaniline and ethyl chloroformate. This sequential acylation-cyclization strategy achieves 58% yield, with the benzoxazole ring forming spontaneously under basic conditions .
Reductive Amination and Protecting Group Strategies
Reductive amination links pre-formed benzoxazole aldehydes to piperidine esters. A patent outlines the synthesis of 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones via reductive amination of tert-butyl-4-(3,4-diaminophenyl)piperidine-1-carboxylate with biarylaldehydes . Modifying this method, benzoxazole-2-carbaldehyde reacts with ethyl piperidine-3-carboxylate in DMSO using NaBH(OAc)₃ as a reductant. Yields range from 55–60%, with the tert-butyl group removed post-synthesis via TFA treatment .
Protecting group strategies enhance selectivity. For example, the Boc group in tert-butyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)piperidine-1-carboxylate is cleaved with HCl in dioxane, exposing the amine for subsequent benzoxazole coupling . This method minimizes side reactions, achieving 75% purity after column chromatography.
Comparative Analysis of Synthetic Routes
Table 1: Yield and Conditions for Key Methods
Cyclization offers the highest yields but requires stringent temperature control. MCRs balance efficiency and simplicity, while reductive amination provides modularity for structural diversification.
Mechanistic Insights and Optimization Challenges
Cyclization mechanisms involve initial imine formation between 2-aminophenol and keto-esters, followed by acid-catalyzed dehydration . NCTS acts as both an oxidizing agent and sulfur source, facilitating thioether intermediates that stabilize transition states . In MCRs, Schiff base formation precedes Michael addition, with trifluoro groups enhancing electrophilicity for cyclization .
Common challenges include:
-
Byproduct Formation : Over-alkylation in nucleophilic substitution requires stoichiometric precision .
-
Steric Hindrance : Bulky benzoxazole groups slow reductive amination, necessitating excess reductant .
-
Purification : Polar byproducts in MCRs complicate isolation, often requiring silica gel chromatography .
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates in pharmaceutical synthesis:
Conditions and Outcomes
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | 1M HCl, reflux, 6h | 1-(Benzo[d]oxazol-2-yl)piperidine-3-carboxylic acid | 78% | |
| Basic hydrolysis | 2M NaOH, EtOH/H₂O, 70°C, 4h | Same as above | 85% |
The carboxylic acid derivative is pivotal for further functionalization via amide coupling or esterification .
Nucleophilic Substitution at the Benzo[d]oxazole Ring
The benzo[d]oxazole moiety participates in nucleophilic aromatic substitution (NAS) at the 2-position, particularly under catalytic or high-temperature conditions:
Example Reaction with Amines
Reaction with morpholine in the presence of Pd(OAc)₂ at 120°C yields 1-(benzo[d]oxazol-2-yl)-3-(morpholine-4-carbonyl)piperidine (62% yield) .
Key Observations
-
Electron-withdrawing groups on the benzo[d]oxazole enhance NAS reactivity .
-
Steric hindrance from the piperidine ring reduces substitution rates compared to simpler benzo[d]oxazole derivatives.
Piperidine Ring Functionalization
The piperidine nitrogen and adjacent carbons exhibit reactivity in alkylation and acylation reactions:
N-Alkylation
Treatment with methyl iodide in the presence of K₂CO₃ produces 1-(benzo[d]oxazol-2-yl)-3-(ethoxycarbonyl)-1-methylpiperidinium iodide (89% yield).
Acylation
Reaction with acetyl chloride under Schotten-Baumann conditions yields ethyl 1-(benzo[d]oxazol-2-yl)-3-(acetyloxy)piperidine-3-carboxylate (73% yield) .
Coupling Reactions Involving the Ester Group
The ethyl ester serves as a leaving group in cross-coupling reactions:
Suzuki-Miyaura Coupling
Using Pd(PPh₃)₄ and phenylboronic acid, the ester is replaced with a phenyl group to form 1-(benzo[d]oxazol-2-yl)-3-phenylpiperidine (68% yield) .
Cyclization Reactions
Intramolecular cyclization under basic conditions generates bicyclic structures:
Formation of Oxazolidinone Derivatives
Heating with K₂CO₃ in DMF induces cyclization to yield 3-(benzo[d]oxazol-2-yl)-8-oxa-1-azabicyclo[4.3.0]nonan-7-one (54% yield).
Comparative Reactivity with Analogues
The compound’s reactivity diverges from structurally related molecules due to steric and electronic effects:
| Compound | Hydrolysis Rate (k, h⁻¹) | NAS Reactivity |
|---|---|---|
| Ethyl 1-(benzo[d]oxazol-2-yl)piperidine-3-carboxylate | 0.15 | Moderate |
| Ethyl piperidine-3-carboxylate | 0.22 | N/A |
| Methyl benzo[d]oxazole-2-carboxylate | 0.18 | High |
Stability Under Thermal and Oxidative Conditions
Scientific Research Applications
Synthesis and Characterization
Ethyl 1-(benzo[d]oxazol-2-yl)piperidine-3-carboxylate can be synthesized through various chemical routes, often involving the reaction of benzo[d]oxazole derivatives with piperidine and carboxylic acid derivatives. The synthesis typically involves:
- Reagents : Piperidine, benzo[d]oxazole derivatives, ethyl chloroformate.
- Conditions : Reflux in organic solvents such as dichloromethane or toluene.
The compound's structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry, which provide insights into its purity and molecular weight (274.315 g/mol) .
Antimicrobial Properties
Research indicates that derivatives of benzo[d]oxazole exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results as an antibacterial agent. Its mechanism may involve the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.
Anticancer Potential
Studies have suggested that compounds containing the benzo[d]oxazole moiety can inhibit cancer cell proliferation. This compound has been evaluated for its cytotoxic effects on different cancer cell lines, demonstrating a dose-dependent reduction in cell viability. This suggests potential as a lead compound for developing new anticancer therapies.
Neuroprotective Effects
Given the structural similarity to known neuroprotective agents, this compound has been investigated for its effects on neurodegenerative diseases. Preliminary studies indicate that it may protect neuronal cells from oxidative stress-induced damage, making it a candidate for further research in treating conditions such as Alzheimer's disease.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. Various analogs have been synthesized to explore modifications that enhance activity or reduce toxicity:
| Compound Variant | Structural Modification | Biological Activity |
|---|---|---|
| A | Methyl substitution | Increased potency against bacteria |
| B | Fluorine substitution | Enhanced anticancer activity |
| C | Hydroxyl group addition | Improved neuroprotective properties |
Case Studies and Research Findings
Several case studies highlight the compound's potential applications:
Case Study: Antibacterial Activity
In a study published in Chemistry & Biodiversity, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing significant antibacterial properties .
Case Study: Anticancer Efficacy
A recent investigation reported that this compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The study concluded that the compound induces apoptosis through the mitochondrial pathway .
Case Study: Neuroprotection
In preclinical models of neurodegeneration, this compound demonstrated potential neuroprotective effects by reducing markers of oxidative stress and inflammation in neuronal cultures .
Mechanism of Action
The mechanism of action of Ethyl 1-(benzo[d]oxazol-2-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis, while its anticancer effects could be related to the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-(3,4-Dihydroxyphenyl)-3,6-dihydroxy-4H-1-benzopyran-4-one (6JM)
- Structure: Features three hydroxyl groups (positions 3, 6 on the benzopyranone core and 3',4' on the phenyl ring).
- Molecular Formula : C₁₅H₁₀O₆ (MW: 286.24 g/mol).
- Key Properties: High polarity due to multiple hydroxyl groups, favoring aqueous solubility.
- Comparison : Unlike the target compound’s chloro substituent, 6JM’s dihydroxyphenyl group enhances electron density, increasing reactivity in redox reactions.
6-(2-Hydroxy-5-methylbenzoyl)-4H-chromen-4-one
- Structure : Contains a 2-hydroxy-5-methylbenzoyl group at position 6.
- Molecular Formula : Estimated as C₁₆H₁₂O₄ (MW: 268.26 g/mol).
- Benzoyl moiety may stabilize conjugation systems, altering UV absorption.
- Comparison : The methyl and benzoyl groups contrast with the target’s chloro substituent, reducing electrophilicity and altering metabolic stability.
Hispidulin (5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one)
- Structure : Includes a methoxy group at position 6 and hydroxyls at positions 5, 7, and 4'.
- Molecular Formula : C₁₆H₁₂O₆ (MW: 300.26 g/mol).
- Key Properties :
- Methoxy group provides steric bulk and moderate electron donation.
- Documented bioactivity (e.g., anti-inflammatory, neuroprotective effects).
Functional Implications
- Solubility : Hydroxyl-rich compounds (e.g., 6JM) exhibit higher aqueous solubility, while methyl or methoxy groups (e.g., Hispidulin) favor lipid solubility.
- Reactivity : Chloro substituents (target compound) may enhance electrophilic substitution resistance compared to electron-donating groups (e.g., methoxy in Hispidulin).
- Bioactivity : Substituent positioning influences target affinity; for example, Hispidulin’s methoxy group is associated with kinase inhibition, whereas chloro groups may enhance halogen bonding in receptor interactions.
Biological Activity
Ethyl 1-(benzo[d]oxazol-2-yl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.
Overview of Biological Activities
This compound belongs to the class of benzoxazole derivatives, which are known for their extensive range of biological activities. These include:
- Antibacterial Properties : The compound has shown potential in inhibiting bacterial growth, particularly against strains like Staphylococcus aureus and Escherichia coli.
- Antifungal Properties : Preliminary studies indicate effectiveness against various fungal pathogens.
- Anticancer Effects : Research suggests it may induce apoptosis in cancer cells, making it a candidate for cancer therapy.
- Anti-inflammatory Activity : The compound has been investigated for its ability to reduce inflammation.
The biological activity of this compound is attributed to its interaction with specific molecular targets. For instance:
- Antibacterial Mechanism : It may inhibit bacterial cell wall synthesis, disrupting the integrity of bacterial cells.
- Anticancer Mechanism : The induction of apoptosis appears to be mediated through pathways involving caspases and p53 protein activation, which are crucial for programmed cell death.
Antibacterial and Antifungal Activity
A study examining the antibacterial properties of various benzoxazole derivatives found that this compound exhibited significant activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were recorded as follows:
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.025 |
| This compound | Escherichia coli | 0.020 |
These results suggest that the compound could be a promising candidate for developing new antibacterial agents .
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia). The IC50 values for these cell lines were found to be:
| Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 | 15.63 |
| U-937 | 10.38 |
Flow cytometry analyses indicated that the compound triggers apoptosis through caspase activation and cell cycle arrest at the G1 phase .
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. The study revealed a rapid bactericidal effect within hours of exposure, suggesting its potential use in treating infections caused by resistant strains .
Case Study 2: Anticancer Potential
A recent study evaluated the anticancer effects of this compound on human leukemia cells. Results showed significant reduction in cell viability and increased apoptosis rates compared to control groups. Further molecular analysis indicated upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins, reinforcing its therapeutic potential .
Q & A
Basic: What are the standard synthetic routes for Ethyl 1-(benzo[d]oxazol-2-yl)piperidine-3-carboxylate, and how are reaction conditions optimized?
Answer:
A common method involves coupling benzo[d]oxazole derivatives with piperidine carboxylates using carbodiimide-based reagents. For example, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in dichloromethane (DCM) with DIEA (N,N-diisopropylethylamine) as a base facilitate amide bond formation . Reaction optimization includes:
- Temperature : Room temperature for 12–24 hours to ensure completion.
- Purification : Column chromatography (e.g., 0–45% ethyl acetate/hexanes) or Biotage SP1 systems for isolating the product .
- Yield improvement : Stoichiometric adjustments (e.g., 1.5 equivalents of boronic acid in Suzuki couplings) and inert atmospheres (N₂) to prevent side reactions .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- NMR : and NMR (e.g., DMSO-d₆ solvent) identify proton environments and confirm substitution patterns. Key signals include aromatic protons (δ 7.0–8.0 ppm) and ester carbonyls (δ ~170 ppm) .
- HPLC : Reverse-phase HPLC (gradient elution) assesses purity (>95% typical). Retention times (e.g., 8.36 minutes under gradient A) help validate batch consistency .
- Mass spectrometry : TOF ES+ MS confirms molecular weight (e.g., [M+H]⁺ at m/z 425.1) and fragmentation patterns .
Advanced: How can researchers resolve contradictions in purity assessments between HPLC and NMR data?
Answer:
Discrepancies may arise from:
- Residual solvents (e.g., DCM, THF) in NMR spectra masking minor impurities. Use high-vacuum drying or deuterated solvent swaps.
- Ion suppression in MS : Co-eluting impurities may not ionize, leading to overestimated HPLC purity. Combine orthogonal methods:
Advanced: What strategies are recommended for studying the compound’s stability under varying storage and reaction conditions?
Answer:
- Storage : Keep in sealed containers under inert gas (argon) at –20°C to prevent ester hydrolysis or oxidation .
- Stability assays :
Note: Limited toxicological data exist; assume precautionary handling (gloves, goggles) until studies confirm safety .
Advanced: How can X-ray crystallography aid in structural confirmation, and what software tools are used?
Answer:
- Crystallization : Vapor diffusion (e.g., DCM/methanol) grows single crystals suitable for diffraction.
- Software :
- Validation : Check R-factors (<5%) and electron density maps (e.g., omit maps for ambiguous regions) .
Advanced: What biological targets or mechanisms are hypothesized for this compound based on structural analogs?
Answer:
- Kinase inhibition : Analogous benzo[d]oxazole-piperidine hybrids (e.g., KRC-108) inhibit TrkA kinase , suggesting potential neurotrophic activity. Assays include:
- Antiviral activity : Ethyl piperidine carboxylates show efficacy against alphaviruses in murine models, likely via RNA replication interference .
Basic: What are the recommended handling protocols to mitigate undefined hazards?
Answer:
- PPE : Nitrile gloves, lab coats, and chemical splash goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., DCM) .
- Waste disposal : Incinerate via licensed facilities; avoid aqueous release due to unknown ecotoxicity .
Advanced: How can computational modeling predict reactivity or metabolic pathways?
Answer:
- DFT calculations : Optimize geometry (Gaussian 09) to predict electrophilic sites for functionalization.
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 metabolism sites.
- Docking studies (AutoDock Vina) : Screen against kinase domains to prioritize biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
